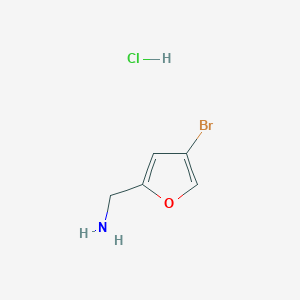

(4-Bromofuran-2-yl)methanamine hydrochloride

Description

(4-Bromofuran-2-yl)methanamine hydrochloride (CAS: 1956325-03-3) is a brominated furan derivative featuring a methanamine group substituted at the 2-position of the furan ring, with a bromine atom at the 4-position. This compound is commercially available at 97% purity and is typically stocked in gram-scale quantities . Its structure combines the electron-rich furan heterocycle with a polar amine hydrochloride moiety, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromine substituent enhances its reactivity in cross-coupling reactions, while the hydrochloride salt improves solubility in polar solvents.

Properties

IUPAC Name |

(4-bromofuran-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO.ClH/c6-4-1-5(2-7)8-3-4;/h1,3H,2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHCIUYZLPKBNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Br)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromofuran-2-yl)methanamine hydrochloride typically involves the bromination of furan followed by the introduction of the amine group. One common method includes:

Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromofuran.

Amination: The 4-bromofuran is then subjected to a nucleophilic substitution reaction with methanamine under controlled conditions to introduce the amine group.

Formation of Hydrochloride Salt: The resulting (4-Bromofuran-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (4-Bromofuran-2-yl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Bromination: Large quantities of furan are brominated using automated reactors to ensure consistent quality and yield.

Continuous Amination: The brominated product is continuously fed into reactors where it reacts with methanamine.

Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity (4-Bromofuran-2-yl)methanamine hydrochloride.

Chemical Reactions Analysis

Types of Reactions

(4-Bromofuran-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiolates are employed under mild conditions.

Major Products Formed

Oxidation: Formation of furan-2-carboxylic acid derivatives.

Reduction: Formation of (4-Hydroxyfuran-2-yl)methanamine.

Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromofuran-2-yl)methanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Bromofuran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

- NMR Analysis :

- The ¹H NMR of 2m (DMSO-d₆) shows a singlet at δ 6.50 ppm for the furan protons, while 2n exhibits a downfield shift (δ 6.10–6.20 ppm) due to electron-donating methyl substitution. 2o displays additional peaks for the hydroxymethyl group (δ 4.40–4.60 ppm) . The bromine in (4-Bromofuran-2-yl)methanamine hydrochloride is expected to deshield adjacent protons, causing further downfield shifts compared to 2m , though specific data are unavailable.

Heterocycle Replacements: Thiophene and Thiazole Analogues

- 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride (CAS: 2244906-14-5):

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Thiazole core with a 4-chlorophenyl group.

Aromatic Substitution Patterns

- 1-(4-Bromo-2,5-dimethylphenyl)methanamine hydrochloride :

- (R)-(4-Bromophenyl)(phenyl)methanamine hydrochloride (CAS: 220441-84-9): Chiral biphenyl structure with a stereogenic center.

Functional Group Modifications

- 5-Aminomethylfurfuryl alcohol hydrochloride (2o): Contains a hydroxymethyl group, enabling dual reactivity (amine and alcohol), unlike the bromine-specific reactivity of the target compound .

Research Implications and Limitations

- Safety Considerations : Toxicological profiles for many analogues (e.g., 4-(bromomethyl)benzaldehyde derivatives) remain understudied, necessitating caution in handling .

Biological Activity

(4-Bromofuran-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features, particularly the presence of a bromine atom on the furan ring. This compound has been studied for its potential therapeutic applications, including antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

- Molecular Formula : CHBrN\O·HCl

- SMILES : C1=C(OC=C1Br)CN

- InChI : InChI=1S/C5H6BrNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2

The bromine atom enhances the compound's reactivity and biological interactions compared to its chloro, fluoro, and iodo analogs, making it a valuable tool in research and industrial applications.

The biological activity of (4-Bromofuran-2-yl)methanamine hydrochloride is attributed to its ability to form hydrogen bonds through its amine group and engage in halogen bonding via the bromine atom. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The specific pathways are contingent upon the target molecule and application context.

Antimicrobial Properties

Research indicates that (4-Bromofuran-2-yl)methanamine hydrochloride exhibits antimicrobial activity against various pathogens. For example:

- In vitro Studies : The compound has shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting potent activity .

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent:

- Cell Line Studies : In assays involving human cancer cell lines, (4-Bromofuran-2-yl)methanamine hydrochloride demonstrated cytotoxic effects. For instance, it induced apoptosis in breast cancer cells through the activation of caspase pathways .

Enzyme Interaction Studies

The compound's interaction with specific enzymes has been a focal point in research:

- MbtI Inhibition : A study identified that derivatives of furan compounds could inhibit MbtI, an enzyme critical for Mycobacterium tuberculosis survival under iron-deficient conditions. The brominated analogs showed competitive inhibition with IC50 values around 4 μM .

Table 1: Biological Activity Overview

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers explored the antimicrobial efficacy of (4-Bromofuran-2-yl)methanamine hydrochloride against multi-drug resistant bacterial strains. The results demonstrated significant inhibition at low concentrations, indicating its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Mechanism

In another investigation focusing on breast cancer treatment, (4-Bromofuran-2-yl)methanamine hydrochloride was tested for its ability to induce cell death through apoptosis. The study provided evidence that the compound activates caspases, which are crucial for programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.